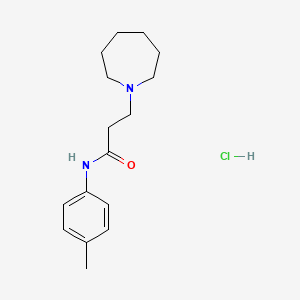
3-(1-azepanyl)-N-(4-methylphenyl)propanamide hydrochloride
描述
3-(1-azepanyl)-N-(4-methylphenyl)propanamide hydrochloride, also known as AZ-1175, is a chemical compound that belongs to the class of amides. This compound has gained significant attention in the scientific community due to its potential therapeutic applications.
科学研究应用
3-(1-azepanyl)-N-(4-methylphenyl)propanamide hydrochloride has shown potential therapeutic applications in various scientific research studies. One of the prominent applications of this compound is its use as a selective inhibitor of fatty acid amide hydrolase (FAAH). FAAH is an enzyme that breaks down endocannabinoids, which are natural compounds in the body that regulate various physiological functions such as pain, appetite, and mood. Inhibition of FAAH can increase the levels of endocannabinoids, resulting in potential therapeutic effects. This compound has also shown potential as an analgesic, anti-inflammatory, and anxiolytic agent in preclinical studies.
作用机制
3-(1-azepanyl)-N-(4-methylphenyl)propanamide hydrochloride acts as a selective inhibitor of FAAH by binding to the active site of the enzyme. This binding prevents the breakdown of endocannabinoids, leading to an increase in their levels. The increased levels of endocannabinoids can activate cannabinoid receptors in the body, resulting in potential therapeutic effects such as pain relief, anti-inflammatory effects, and anxiolytic effects.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in preclinical studies. Inhibition of FAAH by this compound can increase the levels of endocannabinoids, leading to potential therapeutic effects such as pain relief, anti-inflammatory effects, and anxiolytic effects. This compound has also been shown to have potential neuroprotective effects by increasing the levels of endocannabinoids, which can protect against neuronal damage.
实验室实验的优点和局限性
One of the advantages of using 3-(1-azepanyl)-N-(4-methylphenyl)propanamide hydrochloride in lab experiments is its selectivity for FAAH inhibition. This selectivity can reduce the potential for off-target effects and increase the specificity of the results obtained. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which can affect its bioavailability and limit its use in certain experimental setups.
未来方向
There are various future directions for the research and development of 3-(1-azepanyl)-N-(4-methylphenyl)propanamide hydrochloride. One of the potential directions is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the investigation of the potential therapeutic applications of this compound in various disease models such as chronic pain, inflammation, and anxiety. Additionally, the development of new analogs of this compound with improved solubility and selectivity for FAAH inhibition can also be a potential future direction.
属性
IUPAC Name |
3-(azepan-1-yl)-N-(4-methylphenyl)propanamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O.ClH/c1-14-6-8-15(9-7-14)17-16(19)10-13-18-11-4-2-3-5-12-18;/h6-9H,2-5,10-13H2,1H3,(H,17,19);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFPNQHNGYKWYOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CCN2CCCCCC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.83 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



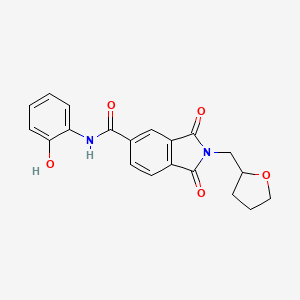
![N-{[(2-chloro-4-nitrophenyl)amino]carbonothioyl}-4-isopropylbenzamide](/img/structure/B3946129.png)
![methyl 2-[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]propanoate](/img/structure/B3946138.png)
![3-amino-N-(2-furylmethyl)-N-[2-(4-morpholinyl)ethyl]benzamide hydrochloride](/img/structure/B3946145.png)
![N-({[3-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-4-isopropylbenzamide](/img/structure/B3946150.png)
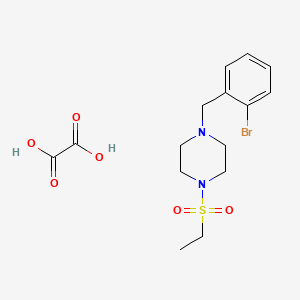
![1-[3-(3,6-dihydropyridin-1(2H)-yl)propanoyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B3946169.png)
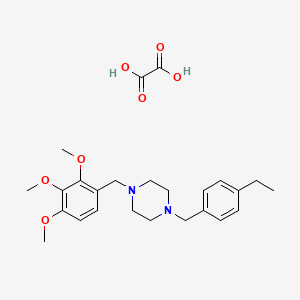
![N-{[(4-sec-butylphenyl)amino]carbonothioyl}-2,4-dichlorobenzamide](/img/structure/B3946184.png)

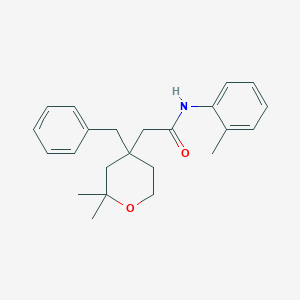

![5-ethyl-3-hydroxy-3-[2-(2-naphthyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B3946223.png)
